molecular formula C12H15ClN4O B13478335 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B13478335
M. Wt: 266.73 g/mol
InChI Key: BFFFRJVXLQNMQR-UHFFFAOYSA-N
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Description

1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a pyrazole ring, and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 3-(aminomethyl)phenylboronic acid with N-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxamide group facilitates interactions with hydrogen bond donors and acceptors, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-N-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H14N4O.ClH/c1-14-12(17)11-5-6-16(15-11)10-4-2-3-9(7-10)8-13;/h2-7H,8,13H2,1H3,(H,14,17);1H

InChI Key

BFFFRJVXLQNMQR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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